

# Risvodetinib: A Technical Deep Dive into Early Research and Therapeutic Promise

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |
|----------------------|--------------|-----------|--|--|
| Compound Name:       | Risvodetinib |           |  |  |
| Cat. No.:            | B12391595    | Get Quote |  |  |

For Immediate Release to the Scientific Community

This technical guide synthesizes the burgeoning body of preclinical and clinical research on **Risvodetinib** (formerly IkT-148009), a novel, orally active, and brain-penetrant c-Abl tyrosine kinase inhibitor. Developed by ABLi Therapeutics (licensed from Inhibikase Therapeutics), **Risvodetinib** is emerging as a potential disease-modifying therapy for Parkinson's disease (PD) by targeting the underlying neuropathological mechanisms. This document provides a comprehensive overview of its mechanism of action, summarizes key quantitative findings from early-phase studies, details experimental methodologies, and visualizes the critical pathways and processes involved.

# Core Mechanism of Action: Targeting the c-Abl Kinase Pathway

In the pathophysiology of Parkinson's disease, the misfolding and aggregation of the alphasynuclein protein are central toxic events. These aggregates activate the stress-response enzyme, c-Abelson (c-Abl) tyrosine kinase. The activation of c-Abl initiates a destructive cascade, including the modification of alpha-synuclein into a more toxic form, the impairment of crucial cellular maintenance proteins like Parkin, and the ultimate demise of dopaminergic neurons.[1]

**Risvodetinib** is designed to potently and selectively inhibit c-Abl kinase.[1][2][3][4][5] By blocking this molecular "on-switch," **Risvodetinib** aims to restore the brain's natural



neuroprotective processes.[1][6] This inhibition is expected to facilitate the clearance of toxic alpha-synuclein via endogenous mechanisms like the ubiquitin-proteasome system and autophagy, restore Parkin function to maintain mitochondrial health, and ultimately halt or even reverse the neurodegenerative process.[1] Preclinical studies have shown that this mechanism leads to improvements in both motor and non-motor functions.[1]





Click to download full resolution via product page

**Risvodetinib**'s proposed mechanism of action in Parkinson's disease.

# Quantitative Data Summary Preclinical Efficacy

The foundational research for **Risvodetinib** demonstrated its potency in enzymatic assays and significant neuroprotective effects in established animal models of Parkinson's disease.

| Parameter       | Value                 | Target/Model                                              | Source |
|-----------------|-----------------------|-----------------------------------------------------------|--------|
| IC50            | 33 nM                 | c-Abl1                                                    | [7]    |
| IC50            | 14 nM                 | c-Abl2/Arg                                                | [7]    |
| Neuroprotection | ≥85%                  | Nigrostriatal DA<br>neurons in sporadic<br>PD mouse model | [7]    |
| Administration  | 100 mg/kg, p.o.       | MPTP acute<br>neurotoxicity mouse<br>model                | [7]    |
| Administration  | 50 or 100 mg/kg, p.o. | Inherited PD mouse model                                  | [7]    |

## Phase 1 Clinical Trial (NCT04350177)

This first-in-human study evaluated the safety, tolerability, and pharmacokinetics of **Risvodetinib** in healthy older adults and individuals with mild-to-moderate Parkinson's disease.



| Study Arm                                         | Doses<br>Administered                  | Key Findings                                                                                                                                                | Source        |
|---------------------------------------------------|----------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------|
| Single Ascending<br>Dose (SAD)                    | 12.5 mg to 325 mg                      | Favorable safety and tolerability; no serious adverse events.  Pharmacokinetics were approximately linear between 12.5 mg and 200 mg for Cmax and AUC0-inf. | [3][8][9][10] |
| Multiple Ascending<br>Dose (MAD) - Healthy        | 25 mg to 200 mg<br>(daily for 7 days)  | Well-tolerated with a favorable safety profile. High drug exposure relative to other kinase inhibitors.                                                     | [8][9][10]    |
| Multiple Ascending<br>Dose (MAD) - PD<br>Patients | 50 mg and 100 mg<br>(daily for 7 days) | No exacerbation of PD symptoms or drug-related adverse events. Confirmed penetration into the central nervous system via cerebrospinal fluid analysis.      | [8][9]        |

# Phase 2 '201 Trial' (NCT05424276)

The '201 Trial' was a pivotal study assessing **Risvodetinib** as a monotherapy in untreated early-stage Parkinson's disease patients over a 12-week period.



| Parameter                                       | Result                                | Details                                                                               | Source           |
|-------------------------------------------------|---------------------------------------|---------------------------------------------------------------------------------------|------------------|
| Participants                                    | 126                                   | Randomized 1:1:1:1 to placebo or one of three active doses.                           | [6][11][12][13]  |
| Doses                                           | 50 mg, 100 mg, 200<br>mg (once daily) | Oral administration.                                                                  | [4][12][13][14]  |
| Primary Endpoint                                | Met (Safety &<br>Tolerability)        | Adverse event profile was similar to placebo.                                         | [12][13][14]     |
| Completion Rate                                 | 95%                                   | High adherence to the 12-week dosing regimen.                                         | [11][12][13][14] |
| Dosing Compliance                               | 99%                                   | Excellent patient compliance.                                                         | [11][12][13]     |
| Secondary Endpoint<br>(MDS-UPDRS Part 2)        | Nominal Statistical Significance      | Achieved at the 100 mg dose.                                                          | [11][14]         |
| Secondary Endpoint<br>(Schwab & England<br>ADL) | Nominal Statistical Significance      | Achieved at the 50 mg dose.                                                           | [11][14]         |
| Exploratory Biomarker                           | Dose-dependent reduction              | Reduction in cutaneous neuronal alpha-synuclein deposition observed in skin biopsies. | [11][14]         |

# **Experimental Protocols**Preclinical Neuroprotection Studies

 MPTP Acute Neurotoxicity Mouse Model: This model simulates the acute loss of dopaminergic neurons seen in Parkinson's disease. Mice were treated with Risvodetinib (100 mg/kg, p.o., daily for 10 days) alongside the administration of the neurotoxin MPTP. The primary outcomes measured were the protection of dopaminergic neurons from



degeneration and the reduction in the loss of dopamine and its metabolites (DOPAC, HVA, 3MT), assessed through behavioral tests and post-mortem brain tissue analysis.[7]

Inherited and Sporadic PD Mouse Models: To assess therapeutic potential in chronic neurodegeneration, mouse models representing inherited (e.g., genetic mutations) and sporadic forms of PD were used. Risvodetinib was administered orally once daily for extended periods (e.g., 8-20 weeks or 6 months). Efficacy was determined by the recovery of nigrostriatal neurodegeneration and a reduction in phosphorylated alpha-synuclein in various brain regions, indicating a decrease in pathology.[7][9]

## Phase 1 Clinical Trial (NCT04350177) Methodology

The Phase 1 study was a randomized, single-center trial conducted in three parts to rigorously assess the initial safety and pharmacokinetic profile of **Risvodetinib**.





Click to download full resolution via product page

Workflow of the Phase 1 clinical trial for **Risvodetinib**.



### Phase 2 '201 Trial' (NCT05424276) Methodology

This was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the safety and preliminary efficacy of **Risvodetinib** in untreated Parkinson's disease patients.

- Participants: 120-126 individuals with early-stage PD who had not initiated dopaminergic therapy.[5][6][14]
- Design: Participants were randomized in a 1:1:1:1 ratio to receive one of three doses of Risvodetinib (50 mg, 100 mg, or 200 mg) or a matching placebo.[4][12][15]
- Duration: Treatment was administered once daily for 12 weeks.[4][12][15]
- Primary Endpoints: The main goals were to assess the safety and tolerability of
   Risvodetinib by monitoring the frequency and severity of treatment-emergent adverse
   events, cardiovascular safety, and standard laboratory analyses.[4][5][6][15]
- Secondary & Exploratory Endpoints: A hierarchy of 15 secondary endpoints was used to
  evaluate potential clinical benefits on motor and non-motor functions, including the
  Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) and
  the Schwab and England Activities of Daily Living (SEADL) scale.[11][14] Biomarker analysis
  included skin biopsies to measure alpha-synuclein aggregate pathology and cerebrospinal
  fluid/plasma assessments.[6][15]





Click to download full resolution via product page

Logical relationships in the Phase 2 '201 Trial' of Risvodetinib.



### **Conclusion and Future Directions**

Early research findings for **Risvodetinib** are highly encouraging. The agent has demonstrated a potent and targeted mechanism of action in preclinical models. Phase 1 and 2 clinical trials have established a favorable safety and tolerability profile, even at exposures significantly higher than other approved c-Abl inhibitors.[12][13] Most notably, the Phase 2 '201 Trial' provided the first clinical evidence that an experimental therapy may reduce the underlying alpha-synuclein pathology of Parkinson's disease, a landmark achievement in the field.[11][12] [13] While the trial was not powered for definitive efficacy, the signals of functional improvement on key scales are promising.[13][14] These results strongly support the continued investigation of **Risvodetinib** in larger, longer-term Phase 3 trials to confirm its clinical efficacy and disease-modifying potential.[14]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Risvodetinib :: ABLi Therapeutics, Inc. [ablitherapeutics.com]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. neurologylive.com [neurologylive.com]
- 4. A Potential Treatment for Parkinson's Disease Showing Safety and Tolerability Medical Education on ReachMD [reachmd.com]
- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 6. Risvodetinib Breakthrough in Parkinson's Disease | AAN 2024 [delveinsight.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibikase Reports Phase 1 Risvodetinib Trial Outcomes [synapse.patsnap.com]
- 9. A Phase I, Randomized, SAD, MAD, and PK Study of Risvodetinib in Older Adults and Parkinson's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]



- 11. Risvodetinib Shows First-Ever Reduction in Alpha-Synuclein Pathology in Phase 2 Parkinson's Disease Trial [trial.medpath.com]
- 12. ABLi Therapeutics Reports Final Results from the Phase 2 [globenewswire.com]
- 13. ABLi Therapeutics Reports Final Results from the Phase 2 '201 Trial' Evaluating Risvodetinib for the Treatment of Parkinson's Disease BioSpace [biospace.com]
- 14. neurologylive.com [neurologylive.com]
- 15. neurology.org [neurology.org]
- To cite this document: BenchChem. [Risvodetinib: A Technical Deep Dive into Early Research and Therapeutic Promise]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391595#early-research-findings-on-risvodetinib-s-therapeutic-potential]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com